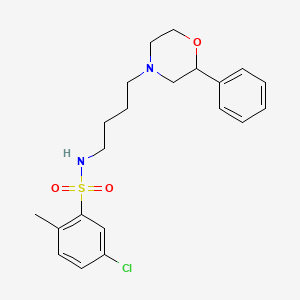

5-chloro-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide” is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are known for their biological activity and are used in various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, a sulfonamide group, a chloro group at the 5th position, a methyl group at the 2nd position, and a 4-(2-phenylmorpholino)butyl group attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis

Benzenesulfonamides, as a class, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzenesulfonamide would depend on its exact structure. Factors such as the presence and position of substituents on the benzene ring, as well as the nature of the amine attached to the sulfonamide, would influence properties such as solubility, melting point, and acidity .Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Research by Iqbal et al. (2006) on novel primary and secondary benzenesulfonamides bearing disubstituted-1,3,4-oxadiazole moiety, prepared through chlorosulfonation, revealed that some compounds exhibited antimicrobial and anti-HIV activity. This suggests that derivatives of benzenesulfonamides, potentially including compounds similar to 5-chloro-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, could be explored for their antimicrobial and anti-HIV properties (Iqbal et al., 2006).

Cognitive Enhancing Properties

A study on SB-399885, a compound structurally related to benzenesulfonamides, demonstrated potent selective 5-HT6 receptor antagonism with cognitive enhancing properties in rodent models. This highlights the potential of benzenesulfonamide derivatives in cognitive disorder treatments, including Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticancer Activity

The synthesis of novel 5-substituted benzenesulfonamide derivatives, as explored by Żołnowska et al. (2016), showed significant anticancer activity across various human cancer cell lines. This indicates the potential of benzenesulfonamide derivatives, including 5-chloro-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, in anticancer drug development (Żołnowska et al., 2016).

Herbicide Selectivity and Metabolism

Sweetser et al. (1982) discussed the metabolism of chlorsulfuron, a compound with a benzenesulfonamide structure, highlighting its selectivity as a herbicide for cereals. This research underlines the agricultural applications of benzenesulfonamide derivatives, offering insights into their selectivity and metabolism in crop protection (Sweetser et al., 1982).

Mechanism of Action

Safety and Hazards

Future Directions

Research into benzenesulfonamides is ongoing, with many studies focusing on developing new derivatives with improved pharmacological properties . Future directions could include the synthesis and testing of new benzenesulfonamide derivatives, as well as investigations into their mechanisms of action and potential applications .

properties

IUPAC Name |

5-chloro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O3S/c1-17-9-10-19(22)15-21(17)28(25,26)23-11-5-6-12-24-13-14-27-20(16-24)18-7-3-2-4-8-18/h2-4,7-10,15,20,23H,5-6,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKCFEPKCZHEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2588398.png)

![6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2588401.png)

![8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588404.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2588405.png)

![2-Chloro-N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2588407.png)

![3'-(3-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2588408.png)

![N-(3,4-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588414.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2588417.png)